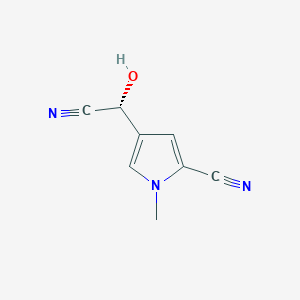
(R)-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with cyano and hydroxy groups, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl ®-2-(®-cyano(hydroxy)methyl)azetidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The cyano and hydroxy groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl ®-2-(®-cyano(hydroxy)methyl)azetidine-1-carboxylate
- 2-Methyl-2-propanyl (2S,4S)-2-[®-cyano(hydroxy)methyl]-4-fluoro-1-pyrrolidinecarboxylate
Uniqueness
®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
4-[(R)-cyano(hydroxy)methyl]-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H7N3O/c1-11-5-6(8(12)4-10)2-7(11)3-9/h2,5,8,12H,1H3/t8-/m0/s1 |
InChI-Schlüssel |
SLCVLFPDTFKOIJ-QMMMGPOBSA-N |
Isomerische SMILES |
CN1C=C(C=C1C#N)[C@H](C#N)O |
Kanonische SMILES |
CN1C=C(C=C1C#N)C(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


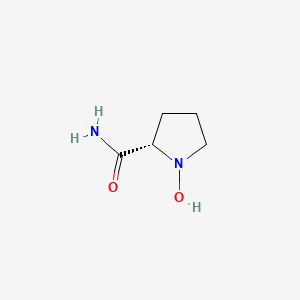
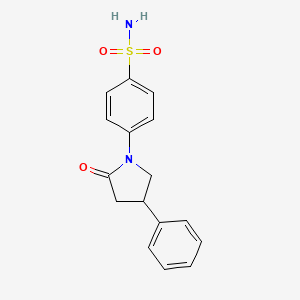
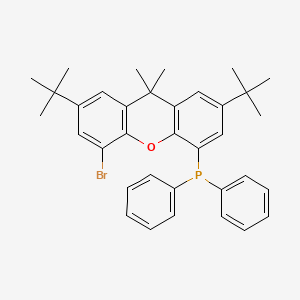


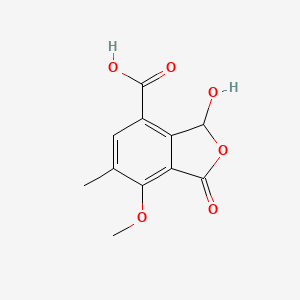
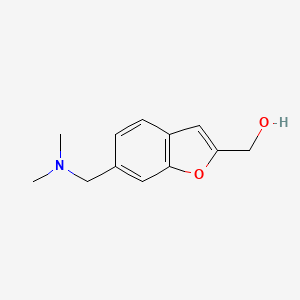
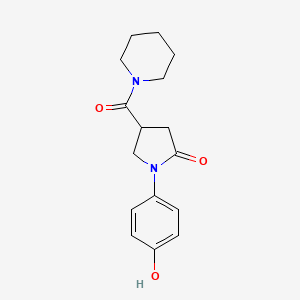
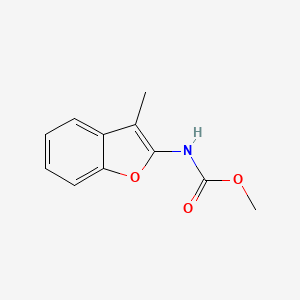
![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
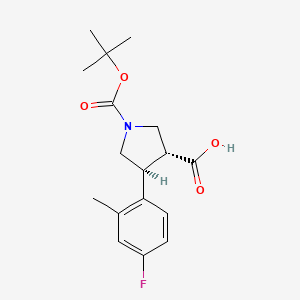
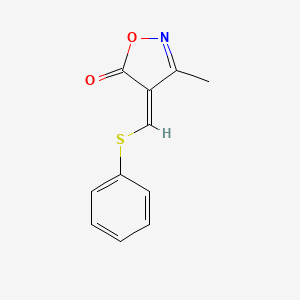
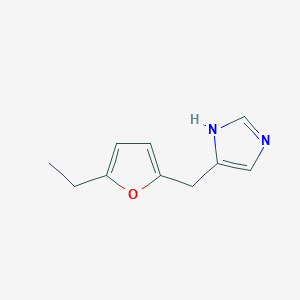
![1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone](/img/structure/B12881281.png)
